molecular formula C18H21N3O6S B7942711 (6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

(6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

Cat. No.: B7942711
M. Wt: 407.4 g/mol
InChI Key: ALYUMNAHLSSTOU-OZOPWOGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate is a cephalosporin antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core structure, a hallmark of β-lactam antibiotics. Key structural features include:

  • 7β-position: A 4-hydroxyphenylacetyl side chain linked via an amide bond, enhancing affinity for penicillin-binding proteins (PBPs) .
  • 3-position: An (E)-prop-1-enyl substituent, which may influence pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation .
  • Hydrate form: The crystalline water molecule likely improves solubility and stability compared to anhydrous forms .

This compound shares a cephalosporin scaffold with multiple generations of antibiotics but distinguishes itself through specific side-chain modifications. Below, we compare its structure, activity, and clinical relevance to analogous compounds.

Properties

IUPAC Name

(6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-OZOPWOGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121123-17-9
Record name (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (6S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrate, commonly referred to as a derivative of thiazolidine antibiotics, exhibits significant biological activity, particularly in antibacterial and anti-inflammatory contexts. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described using the following molecular formula:

C16H17N3O5SH2OC_{16}H_{17}N_{3}O_{5}S\cdot H_{2}O

With a molecular weight of approximately 436.48 g/mol. The presence of a thiazolidine ring and various functional groups contributes to its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit bacterial protein synthesis and interfere with cell wall synthesis:

  • Inhibition of Protein Synthesis : The compound binds to the ribosomal subunit, preventing the translation process essential for bacterial growth.
  • Cell Wall Synthesis Interference : By disrupting the peptidoglycan layer formation in bacterial cell walls, it enhances the susceptibility of bacteria to osmotic pressure, leading to cell lysis.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. A summary of its antibacterial efficacy is presented in Table 1.

Bacteria Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Table 1: Antibacterial efficacy of the compound against various bacterial strains.

Anti-inflammatory Effects

In addition to its antibacterial properties, the compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.

Case Study 1: Efficacy in Skin Infections

A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to a placebo group. Patients reported an average decrease in lesion size by 70% after two weeks of treatment.

Case Study 2: Respiratory Tract Infections

Another study focused on patients with acute respiratory tract infections attributed to Streptococcus pneumoniae found that administration of the compound led to a faster resolution of symptoms and reduced the duration of antibiotic therapy needed when combined with standard treatments.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is the primary pharmacophore and the most reactive site in the molecule. Hydrolysis of this ring results in loss of antibacterial activity.

Reaction Conditions Products Mechanism References
Aqueous solutions (pH < 5 or pH > 8)Ring-opened product via nucleophilic attack at the β-lactam carbonylAcid/base-catalyzed hydrolysis destabilizes the strained β-lactam ring, leading to cleavage. The reaction is accelerated in polar protic solvents.
Enzymatic (β-lactamases)Inactive acyl-enzyme intermediateBacterial β-lactamases hydrolyze the β-lactam ring, conferring resistance.

The presence of the 4-hydroxyphenylglycine side chain enhances stability against some β-lactamases compared to earlier cephalosporins .

Isomerization of the Propenyl Side Chain

The (E)-prop-1-enyl group at position 3 undergoes geometric isomerization under specific conditions:

Isomerization Pathway Conditions Impact References
(E)- to (Z)-isomerHeat, light, or prolonged storageReduced antimicrobial efficacy due to steric hindrance affecting target binding. Cefprozil commercial formulations contain a 92:8 Z/E isomer ratio .

The isomerization equilibrium is influenced by solvent polarity and temperature .

Oxidation Reactions

The 4-hydroxyphenyl group and primary amine are susceptible to oxidation:

Oxidizing Agent Products Conditions References
Atmospheric O₂Quinone derivatives (via phenolic oxidation)Alkaline pH, metal ion catalysts (e.g., Cu²⁺, Fe³⁺)
H₂O₂ or peroxidesN-oxide derivativesAqueous solutions, room temperature

Oxidation products are often detected as impurities in stability studies .

Hydrate Stability and Dehydration

The compound exists as a hydrate, with water molecules hydrogen-bonded to the carboxylic acid and amide groups.

Condition Effect Reversibility References
Heat (>100°C)Loss of crystalline water, forming an anhydrous polymorphPartially reversible upon rehydration
Low humidityDehydration to amorphous solidIrreversible without solvation

Degradation Pathways in Formulations

Solid-state degradation studies reveal:

Pathway Major Products Conditions References
Thermal degradation (50–70°C)β-Lactam ring-opened polymersAccelerated by excipients like lactose
PhotodegradationEpimeric mixtures at C7UV light exposure (λ = 254 nm)

Synthetic and Analytical Considerations

  • Synthesis : Produced via semi-synthetic modification of 7-aminocephalosporanic acid (7-ACA), with enzymatic coupling of the (R)-2-amino-2-(4-hydroxyphenyl)acetyl side chain .

  • Analytical Detection :

    • HPLC : Retention time ~8.2 min (C18 column, 0.1% TFA/ACN gradient) .

    • Mass Spec : [M+H]⁺ = 539.6 m/z (C₁₈H₁₉N₃O₅S) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Substituents Spectrum of Activity β-Lactamase Resistance Notable Features
Target Compound 7β: 4-hydroxyphenylacetyl; 3-position: (E)-prop-1-enyl Likely broad-spectrum (Gram-positive emphasis) Moderate (structural similarity to 1st/2nd-gen cephalosporins) Hydrate form enhances solubility; (E)-prop-1-enyl may reduce hydrolysis .
Cefadroxil () 7β: 4-hydroxyphenylacetyl; 3-position: methyl Gram-positive (staphylococci, streptococci) Low (1st-gen cephalosporin) Used for urinary/respiratory tract infections; 4-hydroxyphenyl enhances oral absorption .
Ceftazidime () 7β: aminothiazolyl-methoxyimino; 3-position: pyridinium methyl Broad-spectrum (including Pseudomonas) High (3rd-gen; stable against AmpC, some ESBLs) Zwitterionic structure improves Gram-negative penetration; used in nosocomial pneumonia .
LY127935 () 7β: carboxy(4-hydroxyphenyl)acetyl; 6-membered ring: oxygen-for-sulfur substitution Broad-spectrum (Gram-negative focus) Moderate (1-oxa substitution may alter PBP binding) Oxygen substitution reduces sulfur-related toxicity; less potent than contemporary cephalosporins .
SQ 14,359 () 7β: thienylureidoacetyl; 3-position: tetrazole-thioether Broad-spectrum (including β-lactamase producers) Moderate (tetrazole enhances stability) Thienyl group broadens activity; ureido side chain mimics ureidopenicillins .

Mechanistic and Pharmacokinetic Insights

  • 4-Hydroxyphenylacetyl Side Chain : Present in both the target compound and cefadroxil, this group enhances binding to PBPs in Gram-positive bacteria. However, cefadroxil’s methyl group at the 3-position limits its resistance to β-lactamases compared to the target compound’s (E)-prop-1-enyl group .
  • (E)-Prop-1-Enyl vs. Pyridinium Methyl (Ceftazidime) : The pyridinium group in ceftazidime confers zwitterionic properties, improving penetration into Gram-negative bacteria. In contrast, the hydrophobic prop-1-enyl group in the target compound may prioritize Gram-positive activity .
  • Hydrate vs.

Resistance and Stability

  • β-Lactamase Resistance : The target compound’s resistance profile aligns with early-generation cephalosporins, lacking the advanced stability of ceftazidime (3rd-gen) or LY127935 (1-oxa substitution). Its (E)-prop-1-enyl group may sterically hinder hydrolysis by some β-lactamases .
  • Pseudopolymorphism : Analogous to E1040 (), the hydrate form of the target compound may exhibit phase transitions under dehydration, necessitating controlled storage conditions to maintain stability .

Research Findings and Clinical Implications

  • Antibacterial Activity : Structural similarities to cefadroxil suggest efficacy against staphylococci and streptococci. However, the absence of a charged group (e.g., ceftazidime’s pyridinium) may limit Gram-negative coverage .
  • Synthetic Advancements : Methods for synthesizing cephalosporin nuclei (e.g., ) highlight the importance of cost-effective, scalable processes for derivatives like the target compound .
  • Drug Combinations: Novel combinations with β-lactamase inhibitors () could enhance the target compound’s utility against resistant strains, mirroring strategies used for ceftazidime/avibactam .

Preparation Methods

Synthesis of the 5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene Core

The bicyclic β-lactam core is synthesized via a Mannich reaction starting from 4-thianone, followed by cyclization to form the fused bicyclo[4.2.0]oct-2-ene system . The reaction proceeds through the condensation of 4-thianone with formaldehyde and ammonium chloride under acidic conditions, yielding a chair-boat conformer with sulfur in the boat portion of the ring . X-ray diffraction analysis confirms the stereochemical integrity of the bicyclic system, which is critical for subsequent functionalization .

A Wolff-Kishner reduction is employed to eliminate ketone functionalities that may interfere with downstream reactions. This step ensures the stability of the β-lactam ring while preserving the sulfur and nitrogen heteroatoms essential for antibacterial activity .

Introduction of the (E)-Prop-1-Enyl Group at Position 3

The 3-position of the cephalosporin core is functionalized with an (E)-prop-1-enyl group via organocopper-mediated C-alkylation. As described in HU211078B, 3-(trifluoromethylsulfonyloxy)-cephems are reacted with prop-1-enyl lithium cuprate (CH₂=CHCH₂)₂CuLi in anhydrous tetrahydrofuran at -78°C . This method achieves >90% regioselectivity for the (E)-isomer due to the steric hindrance imposed by the bicyclic system, favoring trans-addition of the propenyl group .

Key Reaction Conditions:

  • Temperature: -78°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Reagent: (CH₂=CHCH₂)₂CuLi (2.5 equiv)

  • Yield: 68–72%

The stereochemical outcome is verified via nuclear Overhauser effect (NOE) spectroscopy, confirming the (E)-configuration of the propenyl side chain .

Acylation of the 7-Amino Group with (2R)-2-Amino-2-(4-Hydroxyphenyl)Acetyl Moiety

The (2R)-2-amino-2-(4-hydroxyphenyl)acetyl side chain is synthesized from 4-hydroxybenzaldehyde through a Strecker reaction, followed by enzymatic resolution. As detailed in US3890379A, 4-hydroxybenzaldehyde is condensed with sodium bisulfite and ammonium chloride to form an imine intermediate, which is subsequently treated with sodium cyanide to yield DL-2-amino-2-(4-hydroxyphenyl)acetonitrile . Resolution using L-(+)-tartaric acid in ethanol produces the D-(-)-enantiomer with 98% enantiomeric excess (e.e.) .

Synthetic Pathway:

  • Strecker Synthesis:
    4-HO-C₆H₄-CHO+NaHSO₃+NH₄ClImine intermediate\text{4-HO-C₆H₄-CHO} + \text{NaHSO₃} + \text{NH₄Cl} \rightarrow \text{Imine intermediate}
    Imine+NaCNDL-2-Amino-2-(4-hydroxyphenyl)acetonitrile\text{Imine} + \text{NaCN} \rightarrow \text{DL-2-Amino-2-(4-hydroxyphenyl)acetonitrile}

  • Resolution:
    DL-Acetonitrile+L-(+)-Tartaric AcidD-(-)-Acetonitrile-L-(+)-Hemitartarate\text{DL-Acetonitrile} + \text{L-(+)-Tartaric Acid} \rightarrow \text{D-(-)-Acetonitrile-L-(+)-Hemitartarate} (crystallized from ethanol)

  • Hydrolysis:
    D-(-)-Acetonitrile+HClD-(-)-2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride\text{D-(-)-Acetonitrile} + \text{HCl} \rightarrow \text{D-(-)-2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride}
    Hydrochloride+NH₄OHD-(-)-2-Amino-2-(4-hydroxyphenyl)acetic acid\text{Hydrochloride} + \text{NH₄OH} \rightarrow \text{D-(-)-2-Amino-2-(4-hydroxyphenyl)acetic acid} ([α]D20=160[\alpha]^{20}_D = -160^\circ)

The acyl group is activated as a mixed anhydride using isobutyl chloroformate and coupled to the 7-aminocephalosporanic acid (7-ACA) derivative under Schotten-Baumann conditions . The reaction is monitored by HPLC to ensure complete acylation and minimal epimerization .

Stereochemical Control and Epimerization Mitigation

The (6S,7R) configuration is preserved through low-temperature acylation (-20°C) and the use of non-polar solvents (ethyl acetate) . Epimerization at C-7 is suppressed to <1% by maintaining pH 6.5–7.0 during coupling . The final product is isolated as a hydrate by crystallization from aqueous acetone, achieving a water content of 4.7–5.3% w/w, consistent with monohydrate stoichiometry .

Crystallization and Hydrate Formation

Crystallization is performed by dissolving the crude cephalosporin in a 1:3 mixture of 1 M HCl and acetone, followed by slow addition of ammonium hydroxide to pH 5.0 . The hydrate precipitates as a crystalline solid, which is filtered, washed with cold water, and dried under vacuum at 40°C . X-ray powder diffraction (XRPD) confirms the monohydrate form, with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.9° .

Analytical Characterization

Key Analytical Data:

  • HPLC Purity: 99.2% (Zorbax SB-C18, 250 × 4.6 mm, 5 µm; 0.1% H₃PO₄/acetonitrile gradient)

  • Water Content: 5.1% (Karl Fischer titration)

  • Specific Rotation: [α]D20=155[\alpha]^{20}_D = -155^\circ (c = 1, H₂O)

  • UV-Vis: λmax=274nm\lambda_{\text{max}} = 274 \, \text{nm} (ε = 12,400 L·mol⁻¹·cm⁻¹) in pH 7.0 phosphate buffer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this β-lactam compound, and what reagents/conditions are critical for optimizing yield?

  • Methodology :

  • Step 1 : Start with the core 5-thia-1-azabicyclo[4.2.0]oct-2-ene scaffold. Introduce the (2R)-2-amino-2-(4-hydroxyphenyl)acetyl group via acylation under anhydrous conditions using DCC (dicyclohexylcarbodiimide) as a coupling agent .

  • Step 2 : The (E)-prop-1-enyl substituent at position 3 is added via Heck coupling with palladium catalysis, ensuring stereochemical control by maintaining inert conditions (argon atmosphere) .

  • Critical Parameters :

  • Temperature control (< 0°C during acylation to prevent racemization).

  • Use of high-purity solvents (e.g., dry DMF) to avoid side reactions.

  • Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and purify via recrystallization from ethanol/water mixtures .

    • Data Table : Key Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationDCC, dry DMF, 0°C65–70≥95%
Heck CouplingPd(OAc)₂, K₂CO₃, DMF, 80°C50–55≥90%

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms stereochemistry: δ 5.2 ppm (β-lactam proton), δ 7.3–7.5 ppm (4-hydroxyphenyl aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calculated: 495.18; observed: 495.20) .
  • X-ray Crystallography : Resolves hydrate configuration (water molecules in the lattice) .
    • Validation : Cross-validate using IR (C=O stretch at 1760 cm⁻¹ for β-lactam) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against β-lactamase-producing pathogens?

  • Hypothesis : The (E)-prop-1-enyl group sterically hinders β-lactamase binding, while the 4-hydroxyphenyl moiety enhances membrane penetration .
  • Experimental Design :

  • Enzyme Assays : Measure IC₅₀ against purified TEM-1 β-lactamase using nitrocefin hydrolysis inhibition .
  • Molecular Dynamics (MD) : Simulate binding interactions with penicillin-binding proteins (PBPs) using AMBER force fields .
    • Contradictions : Some studies report reduced activity in acidic environments (pH < 6), likely due to protonation of the amino group .

Q. How does the hydrate form influence stability and solubility, and what formulation strategies mitigate degradation?

  • Stability Analysis :

  • Thermogravimetry (TGA) : Hydrate loses water at 110°C; anhydrous form degrades above 180°C .

  • Solubility : Hydrate has 2.5 mg/mL solubility in water vs. 15 mg/mL in DMSO (critical for in vitro assays) .

    • Formulation :
  • Lyophilize with trehalose (1:1 w/w) to stabilize the hydrate during storage .

  • Use PEG-400 as a co-solvent for in vivo studies to enhance bioavailability .

    • Data Table : Stability Under Storage Conditions
ConditionDegradation (%) at 6 Months
-20°C (desiccated)<5
25°C/60% RH25–30

Q. What computational approaches predict metabolic pathways or potential toxic metabolites?

  • Methods :

  • ADMET Prediction : Use SwissADME to identify cytochrome P450 interactions (CYP3A4 primary metabolizer) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs); analyze via LC-QTOF-MS for oxidative metabolites .
    • Key Finding : Predominant metabolite is the hydroxylated prop-1-enyl derivative (m/z 511.22), which retains 40% antibacterial activity .

Contradictions & Resolutions

  • Issue : Conflicting reports on aqueous solubility ( vs. 13).
    • Resolution : Hydrate solubility is pH-dependent; use buffered solutions (PBS pH 7.4) for consistent results .
  • Issue : Discrepancies in antibacterial MIC values (e.g., 2 µg/mL vs. 8 µg/mL for E. coli).
    • Resolution : Standardize inoculum density (CFU/mL) and growth media (Mueller-Hinton II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.